molecular formula C20H27ClN4O4 B2625843 4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl CAS No. 2446474-05-9

4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl

Número de catálogo: B2625843
Número CAS: 2446474-05-9
Peso molecular: 422.91
Clave InChI: QICRZTGJMYJVAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl” is a compound that has been mentioned in the context of processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds . These compounds are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .


Synthesis Analysis

The synthesis of this compound involves new processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds . These processes can provide improved and/or efficient methods for the commercial production of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Mesophase Characterization

A study by Dubey et al. (2018) in the Journal of Molecular Liquids discussed the synthesis and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases, which are related to the compound . This research focused on understanding the molecular structures and thermal behavior of these compounds, finding them to display liquid crystalline behavior with Nematic texture. The study's insights into the thermal behavior and mesomorphic properties could be relevant to the understanding of 4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl (Dubey et al., 2018).

Antibiofilm and Anticancer Activity

Mane et al. (2019) in Chemical Data Collections synthesized novel isoindoline-1,3-dione derivatives and screened them for antibiofilm, antiquorum sensing, and in-vitro anticancer activity. This highlights the potential biomedical applications of isoindoline-1,3-dione derivatives in developing new classes of antibiofilm and anticancer drug-like molecules (Mane et al., 2019).

Anti-Psoriasis Agents

Tang et al. (2018) in the International Journal of Molecular Sciences synthesized several thalidomide derivatives, including compounds structurally related to this compound. These derivatives were evaluated for their anti-inflammatory activity and potential as anti-psoriasis agents (Tang et al., 2018).

Pomalidomide and Diphenylcarbamide Derivatives

A study by Sun et al. (2022) in Heterocyclic Communications discussed novel pomalidomide linked with diphenylcarbamide derivatives, based on isoindoline-1,3-dione. These compounds showed potential in suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities, indicating their relevance in bioactive molecule research (Sun et al., 2022).

Corrosion Inhibition

Chadli et al. (2017) in Protection of Metals and Physical Chemistry of Surfaces synthesized novel aza-pseudopeptides, including isoindoline-1,3-dione derivatives, for use as corrosion inhibitors. This research highlights the application of such compounds in industrial settings, particularly in protecting metals from corrosion (Chadli et al., 2017).

Mecanismo De Acción

Target of Action

Pomalidomide-C7-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based CRBN (Cereblon) ligand . Cereblon is a protein that is targeted by immunomodulatory drugs and is crucial for their anti-tumor activity .

Mode of Action

Pomalidomide-C7-NH2 hydrochloride, as an immunomodulatory agent, interacts with its primary target, the Cereblon protein . This interaction leads to the modulation of the ubiquitin-proteasome pathway, a critical pathway in cellular protein degradation . This results in the inhibition of proliferation and induction of apoptosis of various tumor cells .

Biochemical Pathways

The interaction of Pomalidomide-C7-NH2 hydrochloride with Cereblon affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell, including those that regulate cell cycle and apoptosis . By modulating this pathway, Pomalidomide-C7-NH2 hydrochloride can influence the balance of proteins within the cell, leading to anti-tumor effects .

Pharmacokinetics

Studies on pomalidomide, a similar compound, suggest that it is absorbed with maximum plasma concentration reached at a median time between 2 and 3 hours after a clinically relevant dose and more than 70% is absorbed following administration of a single oral dose . The systemic exposure to a single dose, as determined by the area under the plasma concentration-time curve (AUC), increased in an approximately dose-proportional manner .

Result of Action

The result of Pomalidomide-C7-NH2 hydrochloride’s action is the inhibition of tumor cell proliferation and the induction of apoptosis . This means that the compound can slow down the growth of tumor cells and promote their programmed cell death, leading to a reduction in tumor size .

Análisis Bioquímico

Biochemical Properties

Pomalidomide-C7-NH2 hydrochloride plays a significant role in biochemical reactions by acting as an E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based cereblon (CRBN) ligand and linker used in PROTAC technology . This compound interacts with various enzymes, proteins, and other biomolecules, including the E3 ubiquitin ligase complex CRL4^CRBN. The interaction with CRBN is crucial as it recruits substrates to the CRL4^CRBN complex, leading to their polyubiquitination and subsequent degradation by the 26S proteasome . This process is essential for regulating protein levels within cells and can be exploited to target and degrade specific proteins involved in disease pathways.

Cellular Effects

Pomalidomide-C7-NH2 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating the immune system, inhibiting cancer cell growth, and blocking angiogenesis . The compound enhances natural killer (NK) cell cytotoxicity and antibody-dependent cell-mediated cytotoxicity (ADCC) in multiple myeloma cells . Additionally, Pomalidomide-C7-NH2 hydrochloride affects cell signaling pathways, gene expression, and cellular metabolism by altering the activity of transcription factors such as Ikaros and Aiolos, which are crucial for the development and survival of lymphoid cells .

Molecular Mechanism

The molecular mechanism of Pomalidomide-C7-NH2 hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the CRBN protein, a component of the E3 ubiquitin ligase complex CRL4^CRBN, altering its substrate specificity . This binding leads to the ubiquitination and degradation of target proteins, such as Ikaros and Aiolos, which are transcription factors essential for lymphoid cell development . By degrading these proteins, Pomalidomide-C7-NH2 hydrochloride exerts its immunomodulatory and antineoplastic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pomalidomide-C7-NH2 hydrochloride change over time. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, Pomalidomide-C7-NH2 hydrochloride can lead to the sustained degradation of target proteins, resulting in prolonged modulation of cellular processes. The stability and degradation of the compound can vary depending on the experimental conditions and the specific cell types used in the studies .

Dosage Effects in Animal Models

The effects of Pomalidomide-C7-NH2 hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively modulates the immune system and inhibits tumor growth without causing significant toxicity . At higher doses, Pomalidomide-C7-NH2 hydrochloride can lead to adverse effects, including hepatotoxicity, cardiac failure, and interstitial lung disease . These toxic effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

Pomalidomide-C7-NH2 hydrochloride is involved in several metabolic pathways, including cytochrome P450-mediated hydroxylation and subsequent glucuronidation . The primary enzymes involved in its metabolism are CYP1A2 and CYP3A4, which convert the compound into its hydroxy metabolites . These metabolites are then further processed and excreted, primarily through the urine . The metabolic pathways of Pomalidomide-C7-NH2 hydrochloride are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, Pomalidomide-C7-NH2 hydrochloride is transported and distributed through various mechanisms. The compound is well absorbed following oral administration and is preferentially taken up by tumors over healthy tissues in patients with multiple myeloma . The transport and distribution of Pomalidomide-C7-NH2 hydrochloride are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of Pomalidomide-C7-NH2 hydrochloride is critical for its activity and function. The compound primarily localizes to the nucleus, where it interacts with the CRBN protein and other components of the E3 ubiquitin ligase complex . The nuclear import of CRBN is mediated by Karyopherin beta 1 (KPNB1), which is essential for the CRBN-directed, pomalidomide-dependent degradation of target proteins . The subcellular distribution of Pomalidomide-C7-NH2 hydrochloride and its interactions with nuclear proteins are crucial for its therapeutic effects.

Propiedades

IUPAC Name

4-(7-aminoheptylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4.ClH/c21-11-4-2-1-3-5-12-22-14-8-6-7-13-17(14)20(28)24(19(13)27)15-9-10-16(25)23-18(15)26;/h6-8,15,22H,1-5,9-12,21H2,(H,23,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICRZTGJMYJVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.